molecular formula C17H22N4O B6470693 4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2640960-52-5

4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B6470693
CAS No.: 2640960-52-5
M. Wt: 298.4 g/mol
InChI Key: ILAZYFXRWSZCLH-UHFFFAOYSA-N
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Description

“4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine” is a complex organic compound. It has a pyrimidine moiety, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted with a methyl group at the 4th position and a piperidinyl group at the 2nd position . The piperidinyl group is further substituted with a methylpyridinyl group .


Molecular Structure Analysis

The molecular structure of such compounds can be complex. X-ray crystallography analyses reveal that the compound can have a highly rotational freedom of the pyridyl group linked at certain carbon atoms . The molecules can be connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .


Chemical Reactions Analysis

The chemical reactions involving this compound can be diverse. For instance, catalytic protodeboronation of alkyl boronic esters utilizing a radical approach can be applied . Paired with a Matteson–CH 2 –homologation, this allows for formal anti-Markovnikov alkene hydromethylation .

Future Directions

The compound and its derivatives could potentially be developed into novel drugs . For instance, certain compounds have shown effective inhibition of collagen expression, indicating potential for development into anti-fibrotic drugs .

Properties

IUPAC Name

4-methyl-2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-11-18-7-4-16(13)22-12-15-5-9-21(10-6-15)17-19-8-3-14(2)20-17/h3-4,7-8,11,15H,5-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAZYFXRWSZCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)COC3=C(C=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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